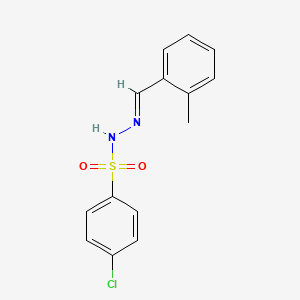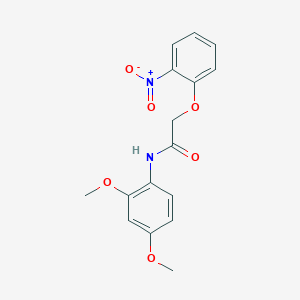
4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of "4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide" is typically achieved through the condensation of suitable precursors in the presence of acetic acid in ethanol. This method is commonly used for synthesizing hydrazone derivatives, providing a straightforward approach to obtain the target compound with good yield and purity.
Molecular Structure Analysis
The molecular structure of "4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide" has been extensively studied through crystallography. The crystal structures reveal how substitution at the benzylidene moiety influences the compound's structural and supramolecular features, including its molecular conformation and the nature of intermolecular interactions. These studies highlight the compound's ability to form various supramolecular assemblies, which is crucial for understanding its behavior in solid-state forms.
Chemical Reactions and Properties
Hydrazone compounds, including "4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide", participate in various chemical reactions, such as condensation with aldehydes or ketones. These reactions are fundamental for synthesizing derivatives with potential biological or material applications. The compound's chemical reactivity is influenced by its functional groups, enabling it to undergo nucleophilic addition or substitution reactions that can be exploited for further chemical modifications.
Physical Properties Analysis
The physical properties of "4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide", including its solubility, melting point, and crystallinity, are important for its practical applications. These properties depend on the compound's molecular structure and influence its suitability for use in various chemical and material science applications.
Chemical Properties Analysis
The chemical properties of "4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide", such as its acidity, basicity, and reactivity towards various reagents, are critical for understanding its behavior in chemical reactions. These properties are determined by the compound's functional groups and molecular geometry, which affect its interactions with other molecules.
For more in-depth information and detailed studies on "4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide", the following references are recommended:
- Crystal structure and Hirshfeld surface analysis of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide and of its derivatives (Salian, Foro, & Gowda, 2018).
Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Features
The crystal structures of 4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide and its derivatives have been extensively studied. These investigations focus on understanding the impact of substitution on their structural and supramolecular characteristics. For instance, Salian, Foro, and Gowda (2018) explored the crystal structures of this compound and its ortho- and para-methyl-substituted benzylidene derivatives to examine the effects of substitution on their structural and supramolecular features (Salian, Foro, & Gowda, 2018).
Chemical Sensor Development
4-chloro-N'-(2-methylbenzylidene)benzenesulfonohydrazide derivatives have been utilized in the development of chemical sensors. For example, Hussain et al. (2017) synthesized these compounds for the detection of yttrium ion (Y3+) in various samples. The study demonstrated the compounds' effectiveness as sensors, highlighting their sensitivity and selectivity in detecting specific metal ions (Hussain et al., 2017).
Anticancer Activity Evaluation
These compounds have also been evaluated for their potential anticancer activity. Kumar et al. (2015) investigated the in vitro anticancer activity of various derivatives against multiple human cancer cell lines, finding that certain derivatives exhibited notable anticancer properties (Kumar et al., 2015).
Catalytic Properties in Chemical Reactions
The catalytic properties of these compounds have been explored in various chemical reactions. Cui et al. (2017) studied dioxomolybdenum(VI) complexes with similar hydrazone ligands derived from these compounds, demonstrating their high catalytic activities and selectivities in epoxidation reactions (Cui et al., 2017).
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-11-4-2-3-5-12(11)10-16-17-20(18,19)14-8-6-13(15)7-9-14/h2-10,17H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJOKPSNJOEPD-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-(2-methylphenyl)methylidene]benzenesulfonohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)